Miproxifene
Description
Classification within Triphenylethylene (B188826) Derivatives
Miproxifene is chemically classified as a triphenylethylene derivative. nih.gov This structural scaffold is a hallmark of many well-known SERMs and is characterized by a central ethylene (B1197577) core with three attached phenyl rings. The specific substitutions on these phenyl rings and the ethylene group are critical in determining the compound's pharmacological profile, including its affinity for the estrogen receptor and its tissue-specific effects.
This compound and its Relationship to Key SERM Structures
To improve its water solubility for clinical development, this compound was formulated as a phosphate (B84403) ester prodrug, known as this compound phosphate (TAT-59). nih.gov This prodrug is converted in the body to the active metabolite, this compound (DP-TAT-59). nih.govnih.gov
Preclinical Research Trajectory and Developmental Context
This compound underwent an extensive preclinical research program to evaluate its potential as a breast cancer therapeutic. These studies, primarily conducted with its active metabolite DP-TAT-59, demonstrated significant potency and efficacy in various cancer models. A notable finding from in vitro studies was the substantially greater anti-proliferative activity of DP-TAT-59 compared to tamoxifen (B1202) in estrogen receptor-positive (ER-positive) human breast cancer cell lines. nih.govnih.gov
The preclinical development of this compound also involved in vivo studies using animal models. These experiments further substantiated the promising anti-tumor activity observed in cell cultures and provided insights into its effects in a more complex biological system. Although this compound phosphate reached Phase III clinical trials, its development was ultimately halted, and it was never marketed. nih.govnih.gov
Interactive Data Tables
In Vitro Anti-proliferative Activity of DP-TAT-59
| Cell Line | Compound | ED50 Value Comparison | Reference |
| MCF-7 | DP-TAT-59 | 30-fold lower than tamoxifen | nih.gov |
| T-47D | DP-TAT-59 | 30-fold lower than tamoxifen | nih.gov |
In Vivo Antitumor Activity of this compound Phosphate (TAT-59)
| Cancer Model | Finding | Reference |
| MCF-7 Xenograft (nude mice) | Suppressed tumor growth | nih.govnih.gov |
| Br-10 Xenograft (nude mice) | Suppressed tumor growth | nih.govnih.gov |
| Tamoxifen-resistant R-27 cells | Inhibited tumor growth | nih.govnih.gov |
| Tamoxifen-resistant FST-1 cells | Inhibited tumor growth | nih.govnih.gov |
Preclinical Estrogenic Activity of this compound Phosphate (TAT-59) in Ovariectomized Rats
| Parameter | Effect | Comparison with Tamoxifen | Reference |
| Bone Density | Suppressed decrease | Comparable | nih.gov |
| Blood Cholesterol | Reduced levels | Comparable | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-20-19-30(4)5/h7-18,21,31H,6,19-20H2,1-5H3/b29-28- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPWVFWOOMXEZ-ZIADKAODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318241 | |
| Record name | Miproxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129612-87-9 | |
| Record name | Miproxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129612-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miproxifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129612879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miproxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIPROXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGJ4Z7930W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidating the Molecular Mechanisms of Miproxifene Action
Estrogen Receptor Binding and Interaction Profiles
The biological activity of miproxifene is predicated on its ability to bind to estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. nih.govnih.gov These receptors, primarily ERα and ERβ, function as ligand-activated transcription factors that regulate gene expression. nih.govnih.gov The interaction of a SERM with these receptors is the critical first step that dictates its subsequent agonistic or antagonistic effects. researchgate.net
Differential Affinity for Estrogen Receptor Subtypes
The active metabolite of this compound, known as DP-TAT-59 or 4-OH-TAT-59, demonstrates a notable binding affinity for estrogen receptors. cancernetwork.com In competitive binding assays using rat uterine estrogen receptors, which are predominantly ERα, the active form of this compound showed an inhibitory concentration (IC50) comparable to that of 4-hydroxytamoxifen (B85900), the active metabolite of tamoxifen (B1202). cancernetwork.com Specifically, the IC50 for 4-OH-TAT-59 was 5.37 x 10⁻⁹ M in inhibiting the binding of estradiol (B170435). cancernetwork.com This indicates a high affinity for the receptor, which is a prerequisite for its potent biological activity. cancernetwork.com In a competition assay, the affinity of various this compound metabolites for estrogen receptors was found to range from that of estradiol to that of tamoxifen. researchgate.netresearchgate.net
While detailed comparative data on the binding affinity of this compound for ERβ is not extensively documented in the available literature, the differential expression of ERα and ERβ in various tissues is a key factor in the tissue-selective action of all SERMs. nih.govscielo.br ERα is the predominant subtype in the uterus, liver, and certain breast cancers, whereas ERβ is more widely expressed in tissues like bone, the urogenital tract, and the central nervous system. scielo.br The specific binding profile of a SERM to these subtypes contributes to its unique pharmacological effects in different parts of the body. scielo.br
| Compound | IC50 (M) for inhibition of Estradiol Binding | Source |
|---|---|---|
| 4-OH-TAT-59 (this compound) | 5.37 x 10⁻⁹ | cancernetwork.com |
| 4-OH-Tamoxifen | 3.63 x 10⁻⁹ | cancernetwork.com |
Ligand-Receptor Complex Conformation and Dynamics
While a specific crystal structure of the this compound-ER complex is not available, the mechanism can be inferred from its structural similarity to other triphenylethylene (B188826) SERMs like tamoxifen. wikipedia.org The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a specific conformational change. nih.gov In the case of an agonist like estradiol, this change creates a surface that promotes the binding of coactivator proteins, leading to gene transcription. nih.gov
Conversely, SERMs like tamoxifen and, presumably, this compound, possess a bulky side chain that, upon binding to the LBD, sterically hinders the receptor from adopting a fully agonistic conformation. nih.govnih.gov Specifically, this side chain repositions the C-terminal helix of the LBD, known as Activation Function 2 (AF-2) or helix 12. nih.govresearchgate.net This altered conformation prevents the proper binding of coactivator proteins and may instead facilitate the recruitment of corepressor proteins, leading to an antagonistic effect and the inhibition of estrogen-mediated gene expression. nih.govresearchgate.netresearchgate.net The specific three-dimensional shape of the ligand-receptor complex is thus a critical determinant of the biological response in a given cell. nih.gov
Tissue-Selective Agonistic and Antagonistic Modulations of Estrogen Receptor Activity
A defining characteristic of SERMs is their ability to exert either estrogen-like (agonist) or estrogen-blocking (antagonist) effects in a tissue-specific manner. nih.gov this compound exhibits this dual profile, acting as an antagonist in breast tissue while displaying agonist properties in other systems like bone and lipid metabolism. researchgate.netnih.gov
Antiestrogenic Activity in Hormone-Sensitive Cellular Models
This compound has demonstrated potent antiestrogenic and antitumor activity in hormone-dependent breast cancer models. Its active metabolite, DP-TAT-59, significantly inhibits the proliferation of estrogen receptor-positive human breast cancer cell lines, including MCF-7 and T-47D. nih.gov Studies have shown that this compound is approximately 3 to 10 times more potent than tamoxifen at inhibiting the growth of these cells in vitro. wikipedia.org
Furthermore, this compound has shown efficacy in models of tamoxifen resistance. It produced a strong growth inhibitory effect on MCF-7-derived tumor cell lines (R-27 and FST-1) that are resistant to tamoxifen, suggesting it could be effective against tumors that have developed resistance to other antiestrogen (B12405530) therapies. nih.gov In a direct comparison of inhibitory potency against MCF-7 cells, this compound (as TAT-59) was found to be more potent than droloxifene, tamoxifen, and toremifene. cancernetwork.com
| Model System | Finding | Source |
|---|---|---|
| ER-positive Breast Cancer Cells (MCF-7, T-47D) | DP-TAT-59 significantly inhibited proliferation. | nih.gov |
| Tamoxifen-Resistant Breast Cancer Cells (R-27, FST-1) | Responded strongly to TAT-59, showing significant tumor growth inhibition. | nih.gov |
| MCF-7 Xenografts in mice | TAT-59 exerted a stronger growth inhibitory effect than tamoxifen. | nih.gov |
| Comparative Potency | Reported to be 3 to 10-fold more potent than tamoxifen in vitro. | wikipedia.org |
Estrogenic Activity in Non-Target Tissues (e.g., Bone Metabolism, Lipid Profiles)
In contrast to its antagonistic effects in breast tissue, this compound demonstrates beneficial estrogenic activity in other physiological systems, particularly in bone and lipid metabolism. researchgate.netnih.gov This agonist profile is a desirable characteristic for SERMs, as it can help mitigate some of the negative consequences of estrogen deprivation, such as osteoporosis.
In studies using ovariectomized rats, a model for postmenopausal estrogen deficiency, both this compound (administered as TAT-59) and tamoxifen were shown to suppress the expected decrease in bone density. nih.gov Additionally, both compounds effectively reduced blood cholesterol levels in these animals. nih.gov The magnitude of these estrogenic effects was found to be comparable to that of tamoxifen, indicating that this compound could offer similar protective benefits for the skeletal and cardiovascular systems. researchgate.netnih.gov
Downstream Signaling Pathway Modulation by this compound
The binding of this compound to the estrogen receptor initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. While direct studies on the specific downstream pathways modulated by this compound are limited, its mechanism can be contextualized within the broader understanding of ER and SERM signaling. The estrogen receptor can influence gene expression through both classical genomic pathways, involving direct binding to Estrogen Response Elements (EREs) on DNA, and non-genomic pathways that involve rapid activation of various kinase cascades. nih.gov
Key signaling pathways that exhibit significant crosstalk with ER signaling include the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. mdpi.combioscientifica.comnih.govnih.gov These pathways are central regulators of cell proliferation, survival, and growth, and their dysregulation is common in cancer. mdpi.comnih.gov For other SERMs like tamoxifen, modulation of these pathways is known to be a critical component of their action and a factor in the development of therapeutic resistance. bioscientifica.comscience.gov For instance, activation of the PI3K/Akt pathway can lead to ligand-independent ER activation and may contribute to tamoxifen resistance. bioscientifica.com Given this compound's structural and functional similarity to tamoxifen, it is highly plausible that its agonistic and antagonistic effects are also mediated through the modulation of the PI3K/Akt and MAPK/ERK signaling networks, though specific research confirming this for this compound is needed.
Transcriptional Regulation of Estrogen-Responsive Genes
The primary mechanism of this compound's action involves the transcriptional regulation of estrogen-responsive genes. This regulation is a consequence of the binding of its active metabolite, DP-TAT-59, to the estrogen receptor.
Upon binding to the estrogen receptor, DP-TAT-59 induces a distinct conformational change in the receptor protein. This altered conformation is different from that induced by the natural ligand, estradiol, or even other SERMs like 4-hydroxytamoxifen (the active metabolite of tamoxifen). nih.gov This unique structural alteration of the ER is a critical determinant of the subsequent transcriptional events. The specific conformation of the DP-TAT-59-ER complex influences its interaction with co-regulatory proteins (co-activators and co-repressors), which in turn dictates the transcriptional output at estrogen-responsive genes. nih.gov
The DP-TAT-59-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. This binding can either activate or repress gene transcription, depending on the specific gene and cellular context.
Research has shown that DP-TAT-59 effectively inhibits the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T-47D. nih.gov This anti-proliferative effect is, at least in part, attributed to the altered expression of key growth-regulating genes. Specifically, treatment with DP-TAT-59 leads to:
Increased production of growth-inhibitory factors: Studies have demonstrated that conditioned medium from MCF-7 cells treated with DP-TAT-59 contains higher levels of Transforming Growth Factor-beta (TGF-β). nih.gov TGF-β is a potent inhibitor of epithelial cell growth.
Decreased production of growth-stimulatory factors: The same studies showed a reduction in the levels of Transforming Growth Factor-alpha (TGF-α) in the conditioned medium of DP-TAT-59-treated cells. nih.gov TGF-α is a ligand for the epidermal growth factor receptor (EGFR) and promotes cell proliferation.
This dual action of upregulating growth inhibitors and downregulating growth promoters contributes significantly to the anti-tumor activity of this compound.
A noteworthy aspect of this compound's activity is its efficacy in tamoxifen-resistant breast cancer models. nih.gov Tamoxifen resistance is a significant clinical challenge, and its development is often associated with altered expression of estrogen-responsive genes. This compound's ability to inhibit the growth of tamoxifen-resistant cell lines, such as R-27 and FST-1, suggests that it can overcome the molecular changes that confer resistance to tamoxifen. nih.gov This may be due to the unique ER conformation induced by DP-TAT-59, allowing it to regulate a set of genes that are no longer responsive to tamoxifen or to modulate them in a different manner.
| Cell Line | Estrogen Receptor Status | Effect of DP-TAT-59 | Reference |
| MCF-7 | Positive | Inhibition of proliferation | nih.gov |
| T-47D | Positive | Inhibition of proliferation | nih.gov |
| R-27 (Tamoxifen-Resistant) | Positive | Inhibition of growth | nih.gov |
| FST-1 (Tamoxifen-Resistant) | Positive | Inhibition of growth | nih.gov |
This table summarizes the observed effects of DP-TAT-59 on the proliferation of various breast cancer cell lines.
Crosstalk with Other Intracellular Signaling Networks
The development of resistance to endocrine therapies like tamoxifen is often linked to the activation of alternative signaling pathways that can drive tumor growth independently of the estrogen receptor's genomic activity. This phenomenon, known as crosstalk, involves intricate communication between the ER signaling axis and other intracellular networks. While direct evidence specifically detailing this compound's crosstalk is limited, its effectiveness in tamoxifen-resistant contexts provides strong inferential evidence of its ability to modulate these interconnected pathways.
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upregulation of the MAPK pathway is a known mechanism of resistance to endocrine therapy. This pathway can lead to the phosphorylation and activation of the estrogen receptor and its co-regulators, promoting ligand-independent ER signaling and cell proliferation. The efficacy of this compound in tamoxifen-resistant cells suggests a potential interaction with the MAPK pathway. By potentially inhibiting MAPK-driven ER activation or modulating downstream effectors, this compound may circumvent this resistance mechanism.
The PI3K/Akt signaling pathway is another crucial network involved in cell survival, growth, and proliferation. Aberrant activation of this pathway is frequently observed in breast cancer and is a key contributor to tamoxifen resistance. Activated Akt can phosphorylate and activate the estrogen receptor, leading to hormone-independent tumor growth. The ability of this compound to inhibit the growth of tamoxifen-resistant tumors points towards a possible modulation of the PI3K/Akt pathway. This compound might directly or indirectly inhibit components of this pathway or interfere with the crosstalk between PI3K/Akt and the estrogen receptor.
The effectiveness of this compound in tamoxifen-resistant breast cancer, where MAPK and PI3K/Akt pathways are often hyperactivated, strongly implies a functional interaction with these signaling networks. Further research is needed to elucidate the precise molecular nature of this crosstalk and to identify the specific nodes within these pathways that are modulated by this compound.
| Signaling Pathway | Role in Tamoxifen Resistance | Potential Interaction with this compound (Inferred) |
| MAPK Pathway | Phosphorylates and activates ER, promoting ligand-independent growth. | May inhibit MAPK-driven ER activation or modulate downstream effectors. |
| PI3K/Akt Pathway | Phosphorylates and activates ER, promoting cell survival and proliferation. | May inhibit components of the pathway or interfere with its crosstalk with the ER. |
This table outlines the key signaling pathways implicated in tamoxifen resistance and the inferred interactions of this compound based on its activity in resistant models.
Structure Activity Relationships Sar and Rational Design of Miproxifene Analogs
Comprehensive Analysis of Miproxifene's Chemical Structure.wikipedia.orgnih.govncats.io
This compound, with the chemical formula C29H35NO2, is structurally a derivative of afimoxifene (4-hydroxytamoxifen). wikipedia.orgnih.gov The core of its structure is a triphenylethylene (B188826) scaffold, which is a common feature among many SERMs, including its well-known predecessor, tamoxifen (B1202). wikipedia.orgncats.io
The key structural features of this compound include:
A central ethylene (B1197577) group double-bonded to two phenyl rings.
A third phenyl ring attached to one of the carbons of the ethylene.
An ethyl group attached to the other carbon of the ethylene.
A hydroxyl group (-OH) at the para-position of one of the phenyl rings. nih.gov
A dimethylaminoethoxy side chain attached to another phenyl ring. nih.gov
A distinguishing feature is the presence of a 4-isopropyl group on the β-phenyl ring. wikipedia.org
This specific arrangement of functional groups is critical to its biological activity and its interaction with the estrogen receptor (ER). The prodrug form, this compound phosphate (B84403) (TAT-59), was developed to enhance water solubility for clinical use and is metabolized to the active this compound (DP-TAT-59). wikipedia.orgwikipedia.org
Identification of Key Pharmacophoric Features for Estrogen Receptor Modulation.nih.govnih.govfrontiersin.org
The ability of this compound to modulate the estrogen receptor is dictated by specific pharmacophoric features that enable it to bind to the receptor's ligand-binding pocket. These features are common among triphenylethylene-based SERMs. nih.govnih.gov
The essential pharmacophoric elements include:
A Phenolic Hydroxyl Group: This group is crucial for high-affinity binding to the estrogen receptor. It mimics the phenolic A-ring of estradiol (B170435), the natural ligand for the ER, and forms a critical hydrogen bond with amino acid residues within the receptor's binding site. nih.govfrontiersin.org
A Basic Amino Side Chain: The dimethylaminoethoxy side chain is essential for the antagonistic activity of the compound. nih.gov This side chain is believed to interact with a specific region of the ER, leading to a conformational change that prevents the binding of coactivator proteins, thereby blocking the transcriptional activity of the receptor.
Impact of Substituent Modifications on Biological Activity and Potency.wikipedia.orgnih.govnih.govinvivochem.com
Modifications to the this compound structure have a profound impact on its biological activity, including its potency and efficacy as an estrogen receptor modulator.
Structural Distinctions and Potency Enhancements Relative to Tamoxifen and Afimoxifene.wikipedia.orgwikipedia.orgnih.govnih.gov
This compound's key structural distinction from afimoxifene (4-hydroxytamoxifen) is the addition of a 4-isopropyl group on the β-phenyl ring. wikipedia.orgwikipedia.org This modification is directly linked to its enhanced potency. In vitro studies have demonstrated that this compound is 3- to 10-fold more potent than tamoxifen in inhibiting the growth of breast cancer cells. wikipedia.orgwikipedia.org Furthermore, its active metabolite, DP-TAT-59, has shown a significantly lower ED50 value (30-fold lower) for inhibiting the proliferation of ER-positive cell lines compared to tamoxifen. nih.gov
This enhanced potency is significant, particularly in the context of tamoxifen-resistant breast cancer. Research has indicated that this compound is effective against tamoxifen-resistant cell lines, suggesting that the structural modifications in this compound may overcome some of the resistance mechanisms that develop against tamoxifen. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives.nih.govnih.govresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound and its derivatives, QSAR studies can help in understanding the physicochemical properties that govern their potency and selectivity as ER modulators.
By analyzing a series of this compound analogs with varying substituents, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the biological response. While specific QSAR studies solely focused on this compound are not extensively detailed in the provided context, the principles of QSAR are widely applied in the design of SERMs. nih.govresearchgate.net Such models are invaluable for prioritizing the synthesis of new analogs with potentially improved therapeutic profiles. researchgate.net
Rational Design Strategies for Novel this compound Analogs.nih.govnih.govpsu.edugoogle.com
The rational design of novel this compound analogs is guided by the SAR data and an understanding of the ER's three-dimensional structure. The goal is to create new molecules with enhanced potency, improved selectivity, and a more favorable pharmacological profile.
Strategies for designing new analogs often involve:
Modification of the Basic Side Chain: Altering the length and basicity of the aminoalkoxy side chain can fine-tune the antagonistic activity and tissue selectivity. nih.gov
Substitution on the Phenyl Rings: Introducing different functional groups on the phenyl rings can modulate binding affinity and interaction with specific amino acid residues in the ER ligand-binding pocket. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For instance, replacing the ether oxygen in the side chain with a different linker. nih.gov
Conformational Restriction: Introducing cyclic structures or other conformational constraints can lock the molecule into a more active conformation, potentially increasing potency and reducing off-target effects.
These design strategies, often aided by computational tools like molecular docking and QSAR, have been instrumental in the development of new generations of SERMs with the potential to offer significant advantages over existing therapies. psu.edugoogle.com
Preclinical Efficacy Assessment of Miproxifene in in Vitro Models
Cell Proliferation Inhibition in Estrogen Receptor-Positive Cancer Cell Lines
The primary active metabolite of Miproxifene phosphate (B84403) (TAT-59), known as DP-TAT-59, has demonstrated significant anti-proliferative activity against estrogen receptor (ER)-positive human breast cancer cell lines.
In vitro studies have shown that DP-TAT-59 effectively inhibits the growth of ER-positive human mammary carcinoma cell lines, specifically MCF-7 and T-47D, in the presence of estradiol (B170435). nih.govnih.gov The inhibitory effect of DP-TAT-59 on the proliferation of these cell lines is dose-dependent. Research indicates a potent anti-proliferating activity of DP-TAT-59, highlighting its potential as a strong antagonist of estrogen-dependent tumor growth. nih.govnih.gov
Interactive Table: Antiproliferative Activity of DP-TAT-59
| Cell Line | Receptor Status | Compound | Effect |
|---|---|---|---|
| MCF-7 | ER-Positive | DP-TAT-59 | Significant inhibition of proliferation nih.govnih.gov |
| T-47D | ER-Positive | DP-TAT-59 | Significant inhibition of proliferation nih.govnih.gov |
Comparative studies have revealed that this compound and its active metabolite exhibit superior efficacy compared to tamoxifen (B1202) in in vitro models. The half-maximal effective concentration (ED50) value for DP-TAT-59 in inhibiting the proliferation of both MCF-7 and T-47D cell lines was found to be 30-fold lower than that of tamoxifen. nih.gov Another report suggests that this compound is 3 to 10 times as potent as tamoxifen in inhibiting the growth of breast cancer cells in vitro. Furthermore, DP-TAT-59 demonstrated a greater inhibitory effect on the proliferation of MCF-7 cells at lower concentrations compared to 4-hydroxytamoxifen (B85900) (4-OH-tamoxifen), an active metabolite of tamoxifen. wikipedia.org
Interactive Table: Comparative Efficacy of DP-TAT-59 vs. Tamoxifen
| Compound | Target Cell Lines | Potency Comparison | Reference |
|---|---|---|---|
| DP-TAT-59 | MCF-7, T-47D | 30-fold lower ED50 than Tamoxifen | nih.gov |
| This compound | Breast Cancer Cells | 3- to 10-fold more potent than Tamoxifen | wikipedia.org |
| DP-TAT-59 | MCF-7 | More potent at lower concentrations than 4-OH-tamoxifen | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Models
While the antiproliferative effects of this compound are well-documented, detailed public-domain research specifically elucidating its mechanisms of inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cell models is limited. General studies on SERMs suggest that these effects are crucial for their anticancer activity.
Evaluation in Tamoxifen-Resistant Cancer Cell Lines (e.g., R-27, FST-1)
A significant finding in the preclinical assessment of this compound is its efficacy against breast cancer cell lines that have developed resistance to tamoxifen. Studies have shown that this compound (TAT-59) effectively inhibits the growth of tamoxifen-resistant cell lines R-27 and FST-1. nih.govnih.gov This suggests that this compound could be a viable therapeutic option for patients whose tumors have become refractory to tamoxifen treatment. nih.govnih.gov
Interactive Table: Efficacy of this compound in Tamoxifen-Resistant Cell Lines
| Cell Line | Resistance Profile | Compound | Effect |
|---|---|---|---|
| R-27 | Tamoxifen-Resistant | This compound (TAT-59) | Growth inhibition nih.govnih.gov |
| FST-1 | Tamoxifen-Resistant | This compound (TAT-59) | Growth inhibition nih.govnih.gov |
Mechanistic Investigations of Antiproliferative Activity in Cellular Systems
Investigations into the molecular mechanisms underlying this compound's antiproliferative activity have revealed several key aspects. The antitumor effects of this compound appear to be mediated by its major metabolites, DP-TAT-59 and DM-DP-TAT-59, which have shown equivalent growth-inhibitory activity. nih.gov
One proposed mechanism for the growth-suppressive ability of DP-TAT-59 involves the modulation of growth factors. Conditioned medium from MCF-7 cells treated with DP-TAT-59 was found to contain higher levels of the growth-inhibitory factor TGF-beta and lower levels of the growth factor TGF-alpha compared to medium from cells treated with 4-OH-tamoxifen. nih.gov
Furthermore, DP-TAT-59 interacts with the estrogen receptor differently than tamoxifen. While its competitive binding to the ER is similar to that of 4-OH-tamoxifen, the resulting ER-DP-TAT-59 complex shows a different elution profile, indicating the formation of a distinct molecular complex. nih.gov This unique interaction with the estrogen receptor may contribute to its potent antiproliferative effects. nih.gov
Preclinical Efficacy Assessment of Miproxifene in in Vivo Animal Models
Antitumor Activity in Human Tumor Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. nih.gov These models allow for the in vivo evaluation of an investigational drug's ability to inhibit tumor growth in a living system.
The prodrug Miproxifene Phosphate (B84403), also known as TAT-59, has demonstrated significant antitumor effects in athymic (nude) mouse models bearing estrogen receptor (ER)-positive human breast carcinoma xenografts. Specifically, TAT-59 has been shown to suppress the growth of both MCF-7 and Br-10 mammary carcinomas. nih.govnih.gov The MCF-7 cell line, in particular, is widely used in xenograft studies because its growth in vivo is dependent on exogenous estrogen support. nih.gov Research has confirmed that TAT-59 effectively inhibits the growth of these estrogen-dependent tumors. nih.govnih.gov The active metabolite of TAT-59, this compound (DP-TAT-59), exhibits a strong anti-proliferative activity against ER-positive cell lines like MCF-7 in the presence of estradiol (B170435). nih.gov
In comparative studies, this compound has shown superior efficacy to the well-established SERM, Tamoxifen (B1202). In mouse models with MCF-7 or Br-10 xenografts, TAT-59 exerted a significantly stronger growth inhibitory effect than Tamoxifen at the same dose level. nih.gov The active metabolite, DP-TAT-59, was found to have an ED50 value (the dose effective in 50% of the population) for cell growth inhibition that was 30-fold lower than that of Tamoxifen. nih.gov These findings suggest that TAT-59 possesses a more potent antagonistic activity against estrogen-dependent mammary tumors compared to Tamoxifen. nih.gov Furthermore, TAT-59 has shown efficacy against tamoxifen-resistant breast cancer cell lines, R-27 and FST-1, in xenograft models, indicating its potential utility in cases where Tamoxifen therapy has failed. nih.govnih.gov
Table 1: Comparative Antitumor Activity of this compound (TAT-59) and Tamoxifen in Xenograft Models
| Feature | This compound (TAT-59) | Tamoxifen | Source |
|---|---|---|---|
| Tumor Growth Inhibition | Stronger inhibitory effect on MCF-7 and Br-10 xenografts. | Less potent inhibitory effect compared to TAT-59. | nih.gov |
| Activity against Resistant Tumors | Inhibited growth of tamoxifen-resistant R-27 and FST-1 cell lines. | Did not inhibit the growth of R-27 and FST-1 cell lines. | nih.govnih.gov |
| Potency of Active Metabolite | The ED50 value of its active metabolite (DP-TAT-59) was 30-fold lower. | Higher ED50 value for its active metabolite. | nih.gov |
Evaluation of this compound Prodrugs and Metabolites in In Vivo Systems
The pharmacological activity of this compound is intrinsically linked to its prodrug form and subsequent metabolic conversion.
This compound Phosphate (TAT-59) is a phosphate ester and a prodrug of this compound (DP-TAT-59). wikipedia.orgwikipedia.org This formulation was developed to enhance water solubility for clinical development. wikipedia.org Following administration, TAT-59 is converted in the body into its active form, this compound. wikipedia.org This bioconversion is a critical step for the compound to exert its antiestrogenic and antitumor effects.
Table 2: Activity of this compound Metabolites
| Metabolite | Role/Activity | Source |
|---|---|---|
| DP-TAT-59 (this compound) | Active metabolite of the prodrug TAT-59; exhibits potent antitumor activity. | nih.govnih.govwikipedia.org |
| DM-DP-TAT-59 | A major metabolite found in blood; shows equal growth-inhibitory activity to DP-TAT-59 in xenografts. | nih.gov |
Assessment in Specialized Preclinical Cancer Models
Beyond standard xenograft models, the efficacy of this compound has been evaluated in more specialized preclinical systems that model specific clinical challenges, such as therapeutic resistance. A significant finding is the potent activity of TAT-59 against tumors that are resistant to Tamoxifen. nih.gov In vivo studies using xenografts of tamoxifen-resistant cell lines, specifically R-27 and FST-1, demonstrated a strong response to TAT-59. nih.gov This is a crucial distinction from Tamoxifen, which was not effective against these resistant tumors. nih.gov This suggests that this compound may operate through mechanisms that can overcome the resistance pathways that limit the effectiveness of Tamoxifen, presenting a potential therapeutic option for patients with tumors that have become refractory to standard SERM therapy. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Alternate Name |
|---|---|
| This compound | DP-TAT-59 |
| This compound Phosphate | TAT-59 |
| Tamoxifen | |
| Desphospho-miproxifene | DP-TAT-59 (this compound) |
| Desmethyl-desphospho-miproxifene | DM-DP-TAT-59 |
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models involve the implantation of fresh human tumor tissue directly into immunodeficient mice. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, making them a valuable tool in translational oncology research. nih.govmdpi.comnih.gov They have been instrumental in evaluating novel therapies and understanding mechanisms of drug resistance in breast cancer. nih.gov
While the utility of PDX models in breast cancer research is well-established for studying drug resistance and evaluating novel therapeutic agents nih.gov, a thorough review of the available scientific literature did not yield specific studies on the evaluation of this compound in patient-derived xenograft (PDX) models of breast cancer. The in vivo efficacy data for this compound has been generated using human breast cancer cell line-derived xenograft models.
In studies using nude mice bearing xenografts of the human breast carcinoma cell lines MCF-7 and Br-10, this compound demonstrated a significant growth inhibitory effect. nih.gov Notably, this compound also showed strong antitumor activity against tamoxifen-resistant breast cancer cell lines, R-27 and FST-1, suggesting its potential efficacy in patients with tumors that have become refractory to tamoxifen treatment. nih.govresearchgate.net Furthermore, the primary metabolites of this compound, DP-TAT-59 and DM-DP-TAT-59, were found to exhibit equivalent growth-inhibitory activity against human mammary tumor xenografts. nih.govresearchgate.net
Interactive Data Table: Antitumor Activity of this compound in Human Breast Cancer Xenograft Models
| Xenograft Model | Tumor Type | This compound Efficacy | Reference |
|---|---|---|---|
| MCF-7 | Estrogen Receptor-Positive Human Breast Carcinoma | Significant growth inhibitory effect, stronger than tamoxifen. | nih.gov |
| Br-10 | Human Mammary Carcinoma | Suppressed tumor growth. | nih.govresearchgate.net |
| R-27 | Tamoxifen-Resistant Human Breast Cancer | Strongly inhibited tumor growth. | nih.govresearchgate.net |
| FST-1 | Tamoxifen-Resistant Human Breast Cancer | Strongly inhibited tumor growth. | nih.govresearchgate.net |
Genetically Engineered Mouse Models (GEMMs) in Oncology Research
Genetically engineered mouse models (GEMMs) are created by modifying the mouse genome to carry specific cancer-causing mutations, leading to the spontaneous development of tumors in their natural microenvironment. nih.govnih.gov These models are invaluable for studying tumor initiation, progression, and metastasis, and for testing novel therapeutic interventions in an immunocompetent setting. nih.gov
Prominent GEMMs in breast cancer research include the MMTV-PyMT (mouse mammary tumor virus-polyoma middle T antigen) model, which develops multifocal mammary tumors that metastasize to the lungs nih.govnih.gov, and models based on the conditional inactivation of tumor suppressor genes like BRCA1. nih.govtaconic.com BRCA1-deficient mouse models are particularly relevant for studying hereditary breast cancer and have been used to evaluate therapies targeting DNA repair pathways. ijbs.com
Despite the importance of GEMMs in preclinical oncology, a comprehensive search of the scientific literature did not reveal any studies that have specifically investigated the efficacy of this compound in genetically engineered mouse models of breast cancer.
Modulation of Systemic Biological Parameters in Animal Models
Beyond its direct antitumor effects, the systemic biological impact of this compound has been investigated in animal models, particularly concerning its effects on bone and lipid metabolism. In a study involving ovariectomized rats, a model that mimics postmenopausal estrogen deficiency, this compound demonstrated tissue-selective estrogenic activity. nih.gov
Similar to tamoxifen, this compound was found to suppress the decrease in bone density that occurs following ovariectomy. nih.gov This suggests a protective effect on bone, which is a desirable characteristic for an anti-estrogen agent used in postmenopausal women who are at risk of osteoporosis.
In the same ovariectomized rat model, this compound also led to a reduction in blood cholesterol levels, an effect that was comparable to that of tamoxifen. nih.gov This finding indicates a potentially beneficial impact on the lipid profile, which could be advantageous in a clinical setting.
Interactive Data Table: Systemic Biological Effects of this compound in Ovariectomized Rats
| Biological Parameter | Effect of this compound | Comparison to Tamoxifen | Animal Model | Reference |
|---|---|---|---|---|
| Bone Density | Suppressed decrease | Comparable | Ovariectomized Rats | nih.gov |
| Blood Cholesterol Levels | Reduced | Comparable | Ovariectomized Rats | nih.gov |
Investigation of Resistance Mechanisms to Miproxifene and Serm Therapy
Analysis of Acquired Resistance Mechanisms under Miproxifene Exposure
Acquired resistance emerges after a period of treatment, as cancer cells adapt to the selective pressure of the therapeutic agent. Laboratory models, often using MCF-7 breast cancer cells continuously exposed to a SERM, have been developed to study this process. nih.govnih.gov The evolution of acquired resistance to SERMs can be described in distinct phases, where tumors may eventually be stimulated by the very SERM intended to inhibit their growth. nih.gov Multiple molecular mechanisms contribute to this acquired resistance phenotype.
Changes in the estrogen receptor itself are a key mechanism of acquired resistance. These alterations can prevent the drug from effectively binding to its target or lead to receptor activation in the absence of estrogen.
ESR1 Gene Mutations: Mutations in the ESR1 gene, which encodes ERα, are a major driver of resistance. nih.gov These mutations, often found in the ligand-binding domain, can lead to a constitutively active receptor that signals for cell proliferation even without estrogen. nih.gov This estrogen-independent activation renders therapies aimed at blocking estrogen binding ineffective. nih.gov
Post-Translational Modifications and Relocalization: Resistance can also be driven by changes in ER function without mutations. In tamoxifen-resistant (TAM-R) cell models, an increased amount of ERα forms complexes with EGFR and the proto-oncogene c-Src. nih.gov This interaction is associated with the redistribution of ERα from the nucleus to extranuclear locations, altering its signaling function. nih.gov
Cancer cells can develop resistance by actively preventing the therapeutic agent from reaching a sufficient intracellular concentration.
Drug Efflux Pumps: A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps. nih.gov These pumps, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively expel a wide range of chemotherapeutic drugs from the cell. nih.govmdpi.com Overexpression of these transporters reduces the intracellular accumulation of the drug, preventing it from reaching its target, the estrogen receptor. nih.govmdpi.com
Drug Inactivation: While less documented for SERMs compared to other drugs, alterations in drug metabolism can contribute to resistance. This compound is a phosphate (B84403) ester prodrug that is metabolized into active forms, including DP-TAT-59 and desmethyl this compound. nih.govnih.gov Changes in the enzymatic pathways responsible for this activation could theoretically lead to reduced levels of the active compound, thereby conferring resistance.
When the ER signaling pathway is blocked by a SERM, cancer cells can adapt by activating alternative "escape" pathways to maintain proliferation and survival.
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govyoutube.com Hyperactivation of this pathway is one of the most frequently observed mechanisms of resistance to endocrine therapy. nih.govnih.govohsu.edu In models of acquired resistance, sustained activation of the PI3K/mTOR pathway plays a primary role in mediating cell proliferation. nih.govnih.gov This activation allows cancer cells to bypass the ER blockade and continue to grow. nih.gov
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in proliferation and survival. mdpi.comnih.govfrontiersin.org Dysregulation and constitutive activation of the JAK/STAT pathway are reported in numerous cancers. frontiersin.orgyoutube.com While ER is the primary target of this compound, the activation of JAK/STAT signaling can provide a powerful alternative pro-survival signal, contributing to a resistant phenotype. mdpi.com
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival, primarily by promoting the transcription of anti-apoptotic genes. researchgate.netfrontiersin.org Activation of NF-κB has been strongly linked to the development of resistance to both chemotherapy and endocrine therapies in breast cancer. frontiersin.orgjohnshopkins.edu Studies show that NF-κB can be activated downstream of the PI3K/Akt pathway, and its inhibition can markedly enhance the sensitivity of resistant breast cancer cells to tamoxifen (B1202). johnshopkins.edu
| Signaling Pathway | Role in Acquired Resistance |
| PI3K/Akt/mTOR | Drives cell survival, growth, and proliferation, bypassing the ER blockade. nih.govnih.govnih.gov |
| JAK/STAT | Promotes cell proliferation and survival through cytokine and growth factor signaling. mdpi.comfrontiersin.org |
| NF-κB | Promotes transcription of anti-apoptotic genes, preventing cell death. researchgate.netfrontiersin.orgjohnshopkins.edu |
Strategies to Overcome this compound Resistance in Preclinical Settings
Research into overcoming SERM resistance focuses on circumventing the identified mechanisms, often through combination therapies or the development of novel agents.
One notable preclinical finding is that this compound itself may overcome certain forms of resistance. In studies using human breast cancer xenografts, this compound (investigated as TAT-59) demonstrated strong antitumor activity in MCF-7-derived tamoxifen-resistant cell lines, suggesting it could be effective against tumors that have become resistant to tamoxifen. nih.gov
Other preclinical strategies include:
Combination Therapies: Combining SERMs with inhibitors of the escape pathways is a promising approach. Targeting key nodes in the PI3K/Akt/mTOR or other survival pathways alongside the ER can create a dual blockade that is more difficult for cancer cells to overcome. nih.govnih.gov
Novel Drug Delivery Systems: The use of nanoparticle-based drug delivery systems can help bypass resistance mechanisms like efflux pumps. nih.govmdpi.com Liposomal formulations, for example, can protect the drug and enhance its accumulation at the tumor site. mdpi.com
The identification of the specific molecules that drive resistance provides a roadmap for developing targeted therapies to reverse it. nih.govnih.gov Based on the mechanisms of acquired resistance, several novel molecular targets have been identified in preclinical studies.
Kinases in Survival Pathways: The kinases that form the backbone of the compensatory signaling pathways are prime targets. These include PI3K, Akt, mTOR, JAKs, and STATs. nih.govfrontiersin.org Inhibitors for many of these targets are in various stages of clinical development.
c-Src: As elevated c-Src activity is implicated in the altered function and localization of ER in tamoxifen-resistant cells, it represents a potential target. nih.gov Preclinical studies have shown that blocking c-Src activity can help restore tamoxifen sensitivity. nih.gov
Efflux Pump Inhibitors: While clinically challenging to develop, agents that inhibit the function of ABC transporters like MDR1 could restore the efficacy of SERMs by increasing their intracellular concentration. mdpi.com
Preclinical Exploration of Combination Therapeutic Strategies
Despite a comprehensive search of scientific literature, no preclinical studies evaluating the efficacy of this compound in combination with other therapeutic agents were identified. Research has focused on the standalone efficacy of this compound, particularly in models of resistance to other Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.
One notable preclinical study investigated the antitumor activity of this compound phosphate (TAT-59) in human breast cancer xenograft models. This research demonstrated that this compound was effective against tamoxifen-resistant breast cancer cell lines. nih.govnih.gov Specifically, the study reported significant growth inhibitory effects in the R-27 and FST-1 tumor lines, which are known for their resistance to tamoxifen. nih.govnih.gov This suggests that this compound may have a distinct mechanism of action or a different binding affinity that allows it to overcome common resistance pathways that affect tamoxifen. The active metabolite of this compound, DP-TAT-59, also showed significant inhibition of the proliferation of estrogen receptor-positive MCF-7 and T-47D tumor cells. nih.govnih.gov
While these findings highlight the potential of this compound as a monotherapy in tamoxifen-resistant settings, the exploration of this compound in combination with other targeted therapies or chemotherapeutic agents remains an unaddressed area in the available preclinical literature. The development of resistance to endocrine therapies is often multifactorial, involving the activation of alternative signaling pathways. nih.govmdpi.commdpi.com Therefore, combination strategies are a key area of investigation for other SERMs, such as tamoxifen and fulvestrant, where they are often paired with inhibitors of pathways like PI3K/AKT/mTOR and CDK4/6 to enhance efficacy and overcome resistance. nih.govmdpi.comnih.gov However, similar preclinical combination studies for this compound have not been published.
The absence of such data indicates a gap in the current understanding of this compound's full therapeutic potential and its role in overcoming the complex mechanisms of SERM resistance. Future preclinical research is warranted to explore synergistic or additive effects of this compound with other classes of anticancer drugs. Such studies would be crucial in determining optimal therapeutic strategies and expanding the clinical utility of this compound in the management of endocrine-resistant breast cancer.
Advanced Methodologies in Miproxifene Research and Drug Discovery
Computational Modeling and In Silico Drug Design
Computational modeling and in silico drug design have become indispensable tools in the study of Miproxifene, offering a powerful lens through which to examine its interactions with biological targets at an atomic level. nih.gov These methods not only accelerate the pace of research but also provide a rational basis for the development of novel therapeutics. patsnap.com
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of this compound, molecular docking studies have been instrumental in elucidating its binding mode within the ligand-binding pocket of the estrogen receptor (ER). mdpi.com These studies can predict the binding affinity and identify key amino acid residues that are crucial for the interaction. nih.govnih.govresearchgate.net For instance, docking simulations can reveal the hydrogen bond interactions and hydrophobic contacts that stabilize the this compound-ER complex, providing a static yet insightful snapshot of the binding event. researchgate.net
Building upon the static models generated by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the this compound-ER interaction over time. nih.govsemanticscholar.org MD simulations can model the conformational changes in both the ligand and the receptor upon binding, revealing the flexibility and dynamic nature of the complex. nih.govmicar21.comrepec.org These simulations have been used to understand how the binding of an antagonist like this compound can induce a specific conformation in the ER, which in turn influences its interaction with co-regulators and subsequent gene transcription. nih.gov The insights gained from MD simulations are crucial for understanding the mechanistic basis of this compound's selective estrogen receptor modulating activity. nih.gov
Table 1: Key Computational Techniques in this compound-ER Interaction Studies
| Technique | Description | Key Insights for this compound Research |
| Molecular Docking | Predicts the binding orientation and affinity of this compound to the estrogen receptor. mdpi.com | Identification of key amino acid residues involved in binding and initial estimation of binding strength. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior and conformational changes of the this compound-ER complex. nih.govmicar21.comrepec.org | Understanding the dynamic stability of the complex and the allosteric effects of this compound binding on receptor conformation. nih.govnih.gov |
The development of new this compound analogs has been greatly facilitated by both ligand-based and structure-based drug design strategies. nih.govthermofisher.com
Ligand-based drug design is employed when the three-dimensional structure of the target is unknown or when focusing on the properties of known active ligands. nih.gov This approach involves building a pharmacophore model based on the common structural features of a series of known active compounds like this compound. researchgate.net This model defines the essential steric and electronic features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies, a key component of ligand-based design, establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. youtube.com These models can then be used to predict the activity of novel, untested analogs.
Structure-based drug design (SBDD) , on the other hand, relies on the known 3D structure of the target protein, in this case, the estrogen receptor. thermofisher.comnih.gov Using the crystal structure of the ER in complex with a ligand, researchers can rationally design new molecules that are predicted to have improved binding affinity, selectivity, or pharmacokinetic properties. youtube.com This approach allows for the visualization of the binding site and the precise design of modifications to the this compound scaffold to optimize its interactions with the receptor. researchgate.net
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net This process can be performed using either ligand-based or structure-based approaches. In the context of this compound, virtual screening can be used to identify novel scaffolds that mimic the binding mode of this compound or to screen for analogs with potentially improved properties.
Once initial "hits" are identified, lead optimization becomes the focus. patsnap.com This iterative process involves the chemical modification of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. patsnap.com Computational methods play a pivotal role in this phase by predicting how structural modifications will affect binding and other properties, thereby guiding the synthetic chemistry efforts in a more efficient and targeted manner. patsnap.comnih.gov
Table 2: Drug Design and Optimization Strategies for this compound Analogs
| Strategy | Approach | Application to this compound |
| Ligand-Based Drug Design | Utilizes knowledge of active molecules to build predictive models like pharmacophores and QSAR. nih.govyoutube.com | Designing novel analogs with desired activity profiles based on the structural features of this compound and other known ER modulators. |
| Structure-Based Drug Design | Leverages the 3D structure of the estrogen receptor to guide the design of new compounds. thermofisher.comnih.gov | Rationally modifying the this compound scaffold to enhance binding affinity and selectivity for the ER. |
| Virtual Screening | Computationally screens large compound libraries to identify potential new leads. nih.govresearchgate.net | Discovering novel chemical entities that may act as selective estrogen receptor modulators. |
| Lead Optimization | Iteratively modifies a lead compound to improve its drug-like properties. patsnap.com | Refining the structure of promising this compound analogs to enhance their therapeutic potential. |
Multi-Omics Approaches in this compound Target Identification
Multi-omics approaches, which involve the integrated analysis of data from different "omes" such as the genome, transcriptome, proteome, and metabolome, are providing a more holistic understanding of the biological effects of this compound. nih.govfrontlinegenomics.comthermofisher.com By combining these different layers of biological information, researchers can gain deeper insights into the compound's mechanism of action, identify new therapeutic targets, and understand the complex cellular responses to treatment. researchgate.netnih.gov
Genomics , the study of the complete set of DNA within an organism, and transcriptomics , the study of the complete set of RNA transcripts, are powerful tools for understanding how this compound modulates gene expression. frontlinegenomics.comthermofisher.com By analyzing changes in the transcriptome of cancer cells treated with this compound, researchers can identify which genes are up- or down-regulated. This information provides a detailed picture of the molecular pathways affected by the drug.
For instance, transcriptomic studies can reveal how this compound, by binding to the estrogen receptor, alters the expression of genes involved in cell proliferation, apoptosis, and metastasis. nih.gov This allows for a comprehensive understanding of the downstream effects of ER modulation by this compound.
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. thermofisher.com By analyzing the proteome of cells treated with this compound, researchers can identify changes in protein expression and post-translational modifications that occur in response to the drug. This can help to elucidate the signaling pathways that are activated or inhibited by this compound and can also shed light on mechanisms of drug resistance. nih.gov For example, a proteomic analysis of tamoxifen-resistant breast cancer cells has revealed alterations in proteins associated with cell motility and survival pathways. nih.gov
Metabolomics , the scientific study of the set of metabolites present within an organism, cell, or tissue, offers another layer of insight into the cellular response to this compound. nih.gov By analyzing the metabolic profile of cells, researchers can understand how this compound affects cellular metabolism. This is particularly relevant as altered metabolism is a hallmark of cancer. nih.gov Integrated proteomic and metabolomic studies can reveal how changes in protein expression lead to alterations in metabolic pathways, providing a more complete picture of the drug's effects and potential mechanisms of resistance. nih.gov
Table 3: Multi-Omics Technologies in this compound Research
| Omics Field | Focus of Study | Key Contributions to this compound Research |
| Genomics | Complete set of DNA. | Identifying genetic factors that may influence response to this compound. |
| Transcriptomics | Complete set of RNA transcripts. frontlinegenomics.com | Revealing the genes and pathways whose expression is altered by this compound treatment. nih.gov |
| Proteomics | Entire set of proteins. thermofisher.com | Understanding changes in protein expression and signaling pathways in response to this compound and identifying mechanisms of resistance. nih.gov |
| Metabolomics | Complete set of small-molecule metabolites. nih.gov | Elucidating the impact of this compound on cellular metabolism and identifying metabolic vulnerabilities. nih.gov |
Innovative Preclinical Model Systems for Efficacy and Mechanistic Studies
To bridge the gap between initial drug discovery and clinical trials, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant model systems. These innovative platforms are crucial for evaluating the efficacy and understanding the complex mechanisms of action of compounds like this compound in an environment that better mimics human tumors.
Three-Dimensional (3D) Cell Culture Models
Three-dimensional (3D) cell culture systems, such as tumor spheroids, represent a significant advance over conventional 2D monolayer cultures. nih.govacs.org These models allow cancer cells to grow in aggregates, which better recapitulates the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in an actual tumor. biorxiv.orgeacr.org For SERMs, 3D models are invaluable for studying drug resistance, as cells within a spheroid often exhibit different sensitivities to treatment compared to cells grown on a flat surface. acs.org
Studies using 3D spheroids have shown that this architecture leads to more clinically relevant gene expression profiles and drug responses. nih.gov They are used to assess the potency of anticancer agents and understand how the tumor microenvironment influences therapeutic efficacy. acs.orgmdpi.com
Organoid Models in Cancer Research
Patient-derived organoids (PDOs) are miniature, self-organizing 3D structures grown from a patient's own tumor tissue. nih.govaacrjournals.org These models are a cornerstone of modern preclinical research because they maintain the genetic and phenotypic heterogeneity of the original tumor, including its specific molecular subtype and architectural structure. nih.govsinobiological.comresearchgate.net
In the field of ER+ breast cancer, organoids provide an exceptional platform for:
Testing Patient-Specific Drug Sensitivity: Researchers can establish organoid cultures from individual patients to test their specific response to various endocrine therapies, including SERMs like Fulvestrant. aacrjournals.orgnih.gov This facilitates a personalized medicine approach, predicting clinical outcomes with greater accuracy. researchgate.netnih.gov
Modeling Endocrine Resistance: Organoids can be cultured long-term to study the emergence of resistance to SERMs. Single-cell analysis of these models can identify the specific cell subpopulations that survive treatment, revealing the underlying resistance mechanisms. aacrjournals.org
Investigating Tumor Biology: Because they closely mimic the original tumor, organoids are used to study tumor progression, cell-of-origin, and the complex interplay between different cell types within the tumor. nih.gov
Protocols have been specifically optimized to maintain the expression and function of the estrogen receptor in breast cancer organoids, making them ideal for evaluating new SERMs. nih.gov
Humanized Mouse Models for Immune-Oncology and SERM Studies
Humanized mice are immunodeficient mice that have been engrafted with functional human genes, cells, or tissues. nih.govtaconic.com These models are indispensable for studying human-specific aspects of drug action and disease pathology that cannot be replicated in conventional animal models.
For SERM research, two types of humanized models are particularly relevant:
Models for Drug Metabolism: Species differences in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, can lead to significant variations in how a drug is processed. nih.govnih.gov To address this, mice have been genetically humanized to express human CYP enzymes. For example, mouse models expressing human CYP2D6 and CYP3A4 have been instrumental in studying the metabolism of the SERM Tamoxifen (B1202), accurately modeling its conversion to active metabolites like endoxifen (B1662132) and assessing drug-drug interactions. nih.govnih.govresearchgate.net Such models would be critical for understanding the clinical pharmacology of this compound.
Models for Immuno-Oncology: To study the interaction between cancer therapies and the human immune system, immunodeficient mice are engrafted with human hematopoietic stem cells (hCD34+) or peripheral blood mononuclear cells (PBMCs), creating a mouse with a human immune system. nih.govresearchgate.netfrontiersin.org These models allow researchers to evaluate immunotherapies and the immune-modulating effects of other drugs. nih.govresearchgate.net As the interplay between endocrine pathways and immune responses is an area of growing interest, these models could be used to investigate whether SERMs like this compound have effects on the tumor immune microenvironment.
Table 2: Compound Names Mentioned
| Compound Name | Class/Type |
|---|---|
| This compound | Selective Estrogen Receptor Modulator (SERM) |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) |
Q & A
Q. What steps mitigate risks of publication bias in meta-analyses of this compound’s long-term safety profiles?
- Methodological Answer : Register the meta-analysis protocol on PROSPERO to predefine inclusion/exclusion criteria. Use Egger’s regression test to detect small-study effects and adjust for heterogeneity via random-effects models. Include gray literature (conference abstracts, dissertations) and non-English studies to reduce selection bias. Perform sensitivity analyses excluding industry-funded trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
